6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a quinoline core substituted with a piperidine ring, a fluorine atom, and an oxadiazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a piperidine moiety.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and oxadiazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorine and piperidine moieties but has a benzoxazole ring instead of a quinoline core.
4-fluoro-3-methylphenylboronic acid: This compound contains a fluorine atom and a methylphenyl group but lacks the quinoline and oxadiazole rings.
Uniqueness
6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, piperidine ring, fluorine atom, and oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-15-7-6-8-16(11-15)23-26-24(31-27-23)18-14-28(2)20-13-21(29-9-4-3-5-10-29)19(25)12-17(20)22(18)30/h6-8,11-14H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDWCCUFQWYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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